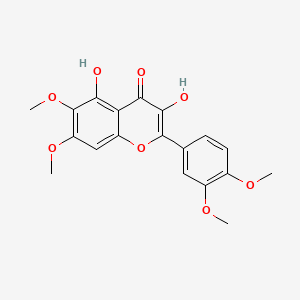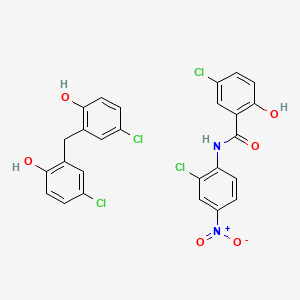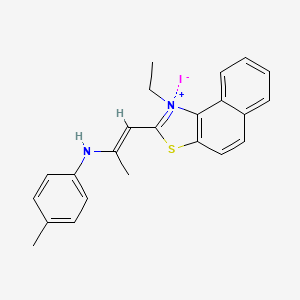
Naphtho(1,2-d)thiazolium, 1-ethyl-2-(2-((4-methylphenyl)amino)-1-propenyl)-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(1,2-d)thiazolium, 1-ethyl-2-(2-((4-methylphenyl)amino)-1-propenyl)-, iodide is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a naphtho-thiazolium core structure, which is further substituted with an ethyl group and a propenyl group linked to a 4-methylphenylamino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,2-d)thiazolium, 1-ethyl-2-(2-((4-methylphenyl)amino)-1-propenyl)-, iodide typically involves the following steps:
Formation of the Naphtho-thiazolium Core: The initial step involves the synthesis of the naphtho-thiazolium core. This can be achieved through the cyclization of appropriate naphthalene and thiazole precursors under acidic conditions.
Substitution with Ethyl and Propenyl Groups: The naphtho-thiazolium core is then subjected to alkylation reactions to introduce the ethyl and propenyl groups. This is typically done using ethyl iodide and propenyl iodide in the presence of a base such as potassium carbonate.
Introduction of the 4-Methylphenylamino Moiety: The final step involves the coupling of the propenyl group with 4-methylphenylamine. This can be achieved through a nucleophilic substitution reaction using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho(1,2-d)thiazolium, 1-ethyl-2-(2-((4-methylphenyl)amino)-1-propenyl)-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding naphtho-thiazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often in the presence of a catalyst such as palladium or copper.
Major Products
The major products formed from these reactions include naphtho-thiazolium oxides, reduced naphtho-thiazolium derivatives, and substituted naphtho-thiazolium compounds.
Applications De Recherche Scientifique
Naphtho(1,2-d)thiazolium, 1-ethyl-2-(2-((4-methylphenyl)amino)-1-propenyl)-, iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Naphtho(1,2-d)thiazolium, 1-ethyl-2-(2-((4-methylphenyl)amino)-1-propenyl)-, iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazolium Derivatives: These compounds share a similar thiazolium core structure but differ in their substituents.
Imidazolium Derivatives: These compounds contain an imidazole ring instead of a thiazole ring.
Pyridinium Derivatives: These compounds have a pyridine ring in place of the thiazole ring.
Uniqueness
Naphtho(1,2-d)thiazolium, 1-ethyl-2-(2-((4-methylphenyl)amino)-1-propenyl)-, iodide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a naphtho-thiazolium core with an ethyl and propenyl group linked to a 4-methylphenylamino moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
72391-22-1 |
|---|---|
Formule moléculaire |
C23H23IN2S |
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
N-[(E)-1-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)prop-1-en-2-yl]-4-methylaniline;iodide |
InChI |
InChI=1S/C23H22N2S.HI/c1-4-25-22(15-17(3)24-19-12-9-16(2)10-13-19)26-21-14-11-18-7-5-6-8-20(18)23(21)25;/h5-15H,4H2,1-3H3;1H |
Clé InChI |
XSYJASTXUKJIIC-UHFFFAOYSA-N |
SMILES isomérique |
CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)/C=C(\C)/NC4=CC=C(C=C4)C.[I-] |
SMILES canonique |
CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C=C(C)NC4=CC=C(C=C4)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


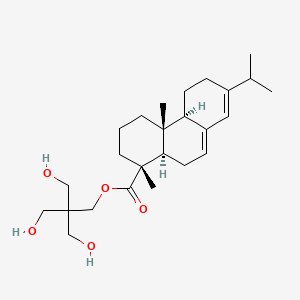

![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)
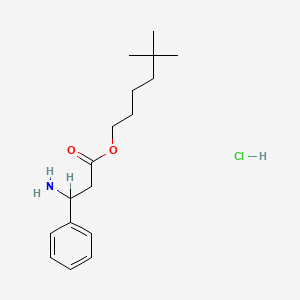
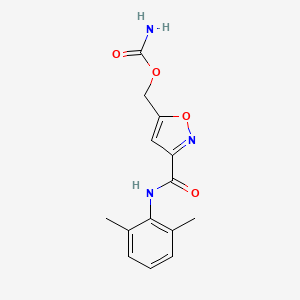
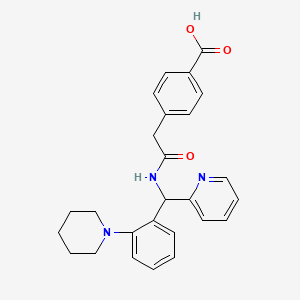
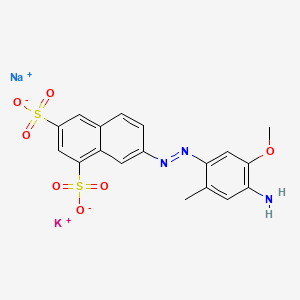
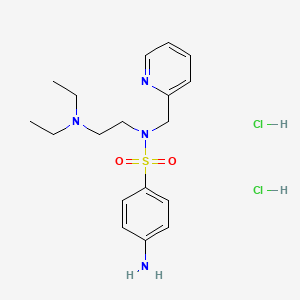

![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)

